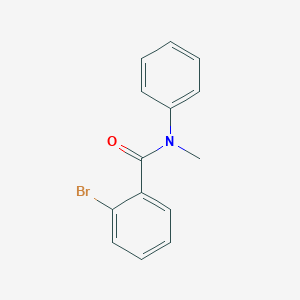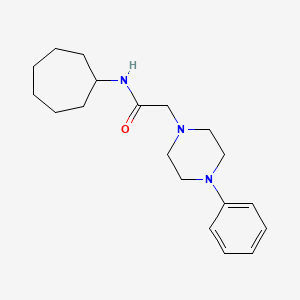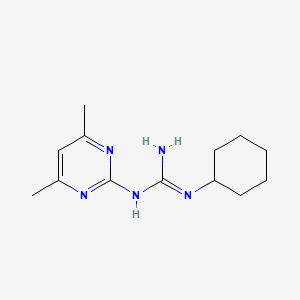
3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its ability to selectively target cancer cells. This compound has been found to exhibit anticancer activity without affecting normal cells, making it a promising candidate for use in cancer therapy.
However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One potential direction is the development of new synthesis methods to improve the yield and purity of the product. Another potential direction is the study of the compound's potential use as a fluorescent probe in biological imaging.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity of the product. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone involves the condensation reaction of 2-phenylacetonitrile and 3-hydroxypropylamine in the presence of a catalyst. The resulting intermediate is then subjected to cyclization with 2-aminobenzophenone to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
In addition, this compound has been studied for its potential use as a fluorescent probe in biological imaging. It has been found to exhibit high fluorescence intensity and good photostability, making it a promising candidate for use in fluorescence microscopy.
Eigenschaften
IUPAC Name |
3-(3-hydroxypropyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-14-6-13-21-18(12-11-15-7-2-1-3-8-15)20-17-10-5-4-9-16(17)19(21)23/h1-5,7-12,22H,6,13-14H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJPFOSWEULJIS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxypropyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-acetyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496911.png)

![N-[2-(4-chlorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5496921.png)
![3-[(2-chlorobenzyl)thio]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496926.png)
![[(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B5496931.png)



![4-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5496979.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}nicotinamide](/img/structure/B5496990.png)
![8-(2-chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496997.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5496998.png)
